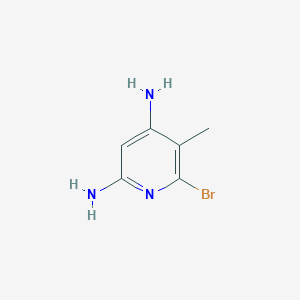

6-Bromo-5-methylpyridine-2,4-diamine

Description

6-Bromo-5-methylpyridine-2,4-diamine is a substituted pyridine derivative featuring a bromine atom at position 6, a methyl group at position 5, and amine groups at positions 2 and 4. These compounds share core pyridine scaffolds but differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties.

Properties

Molecular Formula |

C6H8BrN3 |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

6-bromo-5-methylpyridine-2,4-diamine |

InChI |

InChI=1S/C6H8BrN3/c1-3-4(8)2-5(9)10-6(3)7/h2H,1H3,(H4,8,9,10) |

InChI Key |

ZSUSFPQXDLBMKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylpyridine-2,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 5-methylpyridine-2,4-diamine using bromine in an acidic medium. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylpyridine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: The compound can be used in Suzuki cross-coupling reactions to form new carbon-carbon bonds with arylboronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Suzuki Coupling: Palladium catalysts and bases like potassium phosphate are typically used under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-5-methylpyridine-2,4-diamine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Medicine: It is explored for its role in drug discovery, particularly in designing inhibitors for specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural differences among similar compounds include:

Structural Insights :

- Positional Isomerism : The target compound and 5-Bromo-6-methylpyridine-2,3-diamine are positional isomers, differing in amine group placement. This alters hydrogen-bonding capacity and steric interactions, impacting solubility and biological activity .

- Halogen Substitution : 5-Bromo-6-chloropyridin-2-amine (Similarity: 0.85 ) demonstrates that replacing methyl with chlorine reduces lipophilicity but may enhance electronegativity.

Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogues provide insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.